molecular formula C19H23N3 B1223653 N-Cyclohexyl-N'-(4-(dimethylamino) naphthyl)carbodiimide CAS No. 86332-16-3

N-Cyclohexyl-N'-(4-(dimethylamino) naphthyl)carbodiimide

Cat. No. B1223653
CAS RN: 86332-16-3
M. Wt: 293.4 g/mol
InChI Key: HAVINNWJVRVGNR-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide (CAS# 86332-16-3) is a useful research chemical . It has a molecular formula of C19H23N3 .


Molecular Structure Analysis

The molecular structure of N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide consists of 19 carbon atoms, 23 hydrogen atoms, and 3 nitrogen atoms . More detailed structural analysis would require advanced techniques such as X-ray crystallography.


Chemical Reactions Analysis

In a study, N-Cyclohexyl-N’-(4-(dimethylamino)-α-naphthyl)-carbodiimide (NCD-4), a fluorescent DCCD analogue, was used to identify possible conformational changes in the Ca2±binding transmembrane domain of SERCA1 . The reaction of NCD-4 with the c-ring resulted in a continuous increase of fluorescence .


Physical And Chemical Properties Analysis

The average mass of N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide is 293.406 Da, and its monoisotopic mass is 293.189209 Da . More detailed physical and chemical properties would require laboratory analysis.

Scientific Research Applications

Inactivation and Labelling of Sarcoplasmic Reticulum Ca2+,Mg2+-ATPase

N-Cyclohexyl-N'-(4-dimethylamino-α-naphthyl) carbodiimide (NCD-4) is known to inactivate sarcoplasmic reticulum Ca2+-ATPase through covalent labelling at or near the high affinity Ca2+ sites. Studies have shown that Mg2+-ADP can protect against this inactivation, revealing an intricate relationship between catalytic and transport Ca2+ sites in Ca2+-ATPase. This interaction is modulated by protein-protein interactions within the sarcoplasmic reticulum membrane (Merino & Gutiérrez-Merino, 1995).

Fluorescent Analogues as Structural Probes

NCD-4, along with N-cyclohexyl-N'-(1-pyrenyl)carbodiimide (NCP), are novel fluorescent analogues of mitochondrial inhibitor dicyclohexylcarbodiimide (DCCD). These compounds, nonfluorescent in aqueous media, form fluorescent conjugates with mitochondrial electron transport particles or purified H+-ATPase vesicles. They serve as effective inhibitors of ATPase activity and ATP-driven membrane potential, providing insights into the mitochondrial proton channel (Pringle & Taber, 1985).

Study of Ca2+ Binding Sites

NCD-4 labels Ca2+-protectable sites on the (Ca2+ + Mg2+)-ATPase, believed to be at or near the Ca2+ binding sites on the ATPase. The labeled ATPase reconstituted into lipid bilayers allows measurement of distances between NCD-4 and fluorescein groups, indicating the position of Ca2+ binding sites relative to the lipid/water interface (Munkonge, East & Lee, 1989).

Modification of Cytochrome b in Cytochrome bc1 Complex

NCD-4 and DCCD inhibit proton pumping in the cytochrome bc1 complex of Rhodobacter sphaeroides, with DCCD binding to aspartate-187 of cytochrome b. Fluorescent studies with NCD-4 revealed that aspartate-187 is located in a hydrophobic pocket, providing valuable information on the topographical organization within the bc1 complex (Wang, Obungu & Beattie, 1998).

Exploration of Chemical Reactivity and Stability

Studies on various carbodiimides, including NCD-4, have provided insights into their chemical reactivity and stability. These studies, using Density Functional Theory (DFT), explore the global and local reactivity descriptors like chemical hardness, ionization potential, and Fukui functions, contributing to a better understanding of the reactivity patterns of carbodiimides (Ramirez-Balderrama, Orrantia-Borunda & Flores-Holguín, 2017).

properties

InChI

InChI=1S/C19H23N3/c1-22(2)19-13-12-18(16-10-6-7-11-17(16)19)21-14-20-15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVINNWJVRVGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=C=NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-N'-(4-(dimethylamino) naphthyl)carbodiimide

CAS RN

86332-16-3
Record name N-Cyclohexyl-N'-(4-dimethylamino-alpha-naphthyl)carbodiimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086332163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NCD-4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFN1ZK41CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
I Velasco‐Guillén, S Corbalán‐García… - European journal of …, 1998 - Wiley Online Library
The Ca 2+ ‐transporting ATPase has been labeled with N‐cyclohexyl‐N′‐(4‐dimethyl‐amino‐α‐naphthyl)carbodiimide (NCD‐4), a fluorescent carbodiimide which reacts with …
Number of citations: 9 febs.onlinelibrary.wiley.com
Y Wang, MM Howton, DS Beattie - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received April 3, 1995® abstract: In previous studies, we reported that dicyclohexylcarbodiimide (DCCD) inhibited proton translocation in the cytochrome bc\…
Number of citations: 12 pubs.acs.org
Y Wang, DS Beattie - Biochemistry, 1993 - ACS Publications
Revised Manuscript Received July 8, 1993® abstract: In a recent study [Wang & Beattie (1992) Biochemistry 31, 8445-8459], we reported that dicyclohexylcarbodiimide (DCCD) was …
Number of citations: 13 pubs.acs.org
NF Steinmetz, GP Lomonossoff, DJ Evans - Langmuir, 2006 - ACS Publications
For the first time, decoration of surface-exposed carboxylate groups on Cowpea mosaic virus particles is reported, thus increasing the number and types of addressable surface groups …
Number of citations: 109 pubs.acs.org
Y Wang, V Obungu, DS Beattie - Archives of biochemistry and biophysics, 1998 - Elsevier
In recent studies we reported that dicyclohexylcarbodiimide (DCCD) inhibited proton translocation in ubiquinol:cytochrome c oxidoreductase (cytochrome bc 1 complex) from yeast …
Number of citations: 18 www.sciencedirect.com
Y Wang, KMK Rao, E Demchuk - Biochemistry, 2003 - ACS Publications
The location and depth of each residue of lung pulmonary surfactant protein B (SP-B 1 - 25 ) in a phospholipid bilayer (PB) was determined by fluorescence quenching using …
Number of citations: 27 pubs.acs.org
G Inesi, C Sumbilla, ME Kirtley - Physiological reviews, 1990 - journals.physiology.org
Active transport of Ca2+ is a physiological phenomenon of general interest, since I) high concentration gradients of this divalent cation must be maintained across membranes delimiting …
Number of citations: 232 journals.physiology.org
KS Famulski, S Pikula, A Wrzosek, AB Wojtczak - Cell calcium, 1990 - Elsevier
N,N′-dicyclohexylcarbodiimide (DCCD) and 1-cyclohexyl-3-(2-morpholinoethyl) carbodiimide (CMCD) inhibited calmodulin-dependent Ca 2+ +Mg 2+ -ATPase activity in erythrocyte …
Number of citations: 5 www.sciencedirect.com
NA Glavas - 1994 - open.library.ubc.ca
The genes for the E. coli transhydrogenase enzyme have been cloned and sequenced in this lab and overexpressed in the membranes of E. coli (Clarke et al., 1986, Eur. J. Biochem. …
Number of citations: 6 open.library.ubc.ca
Y Wang, J Fang, SS Leonard, KMK Rao - Free Radical Biology and …, 2004 - Elsevier
Recent research indicates that cadmium (Cd) induces oxidative damage in cells; however, the mechanism of the oxidative stress induced by this metal is unclear. We investigated the …
Number of citations: 778 www.sciencedirect.com

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